tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
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Overview
Description
tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of bromine atoms, an oxygen atom, and a nitrogen atom within its bicyclic framework. It is often utilized in various chemical reactions and research applications due to its distinctive reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the formation of the bicyclic core structure. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular reactions to form the bicyclic framework.
Introduction of Bromine Atoms: The bromine atoms are introduced through bromination reactions. This step requires careful control of reaction conditions to ensure selective bromination at the desired positions.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically involving the reaction of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the availability of starting materials, reaction scalability, and purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or other functional groups within the molecule.
Cyclization and Ring-Opening Reactions: The bicyclic structure can undergo ring-opening reactions under specific conditions, leading to the formation of different structural isomers or derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the bromine atoms or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[410]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its reactivity and structural features make it a valuable tool for the development of new pharmaceuticals and therapeutic agents.
Industry
In industrial applications, tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate can be used in the production of specialty chemicals and advanced materials. Its unique properties enable the creation of products with specific functionalities and performance characteristics.
Mechanism of Action
The mechanism by which tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is primarily driven by the presence of bromine atoms and the bicyclic structure, which can influence the compound’s electronic and steric properties. In biological systems, the compound’s interactions with molecular targets and pathways would depend on its structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The bromine atoms can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[410]heptane-5-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br2NO3/c1-9(2,3)16-8(14)13-4-5-15-7-6(13)10(7,11)12/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVTTWVEAORBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1C2(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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